molecular formula C16H16O4 B14643366 Methyl 2,3-dihydroxy-2,3-diphenylpropanoate CAS No. 54458-45-6

Methyl 2,3-dihydroxy-2,3-diphenylpropanoate

Cat. No.: B14643366
CAS No.: 54458-45-6
M. Wt: 272.29 g/mol
InChI Key: HXAQRWJWDVFXJU-UHFFFAOYSA-N
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Description

Methyl 2,3-dihydroxy-2,3-diphenylpropanoate is an organic compound with the molecular formula C16H16O4 It is characterized by the presence of two hydroxyl groups and two phenyl groups attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,3-dihydroxy-2,3-diphenylpropanoate typically involves the esterification of 2,3-dihydroxy-2,3-diphenylpropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dihydroxy-2,3-diphenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 2,3-dihydroxy-2,3-diphenylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2,3-dihydroxy-2,3-diphenylpropanoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biomolecules, influencing their structure and function. The phenyl groups can participate in π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-hydroxy-2,3-diphenylpropanoate: Similar structure but with a hydroxyl group at a different position.

    Methyl 2-methyl-2,3-diphenylpropanoate: Contains an additional methyl group.

    Methyl 2,3-diphenylpropanoate: Lacks the hydroxyl groups.

Uniqueness

Methyl 2,3-dihydroxy-2,3-diphenylpropanoate is unique due to the presence of two hydroxyl groups, which impart distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

54458-45-6

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

methyl 2,3-dihydroxy-2,3-diphenylpropanoate

InChI

InChI=1S/C16H16O4/c1-20-15(18)16(19,13-10-6-3-7-11-13)14(17)12-8-4-2-5-9-12/h2-11,14,17,19H,1H3

InChI Key

HXAQRWJWDVFXJU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)(C(C2=CC=CC=C2)O)O

Origin of Product

United States

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